molecular formula C11H12O4 B13820385 2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- CAS No. 40870-69-7

2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl-

Cat. No.: B13820385
CAS No.: 40870-69-7
M. Wt: 208.21 g/mol
InChI Key: ZIJFBURUJALJSL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is an organic compound with the molecular formula C11H12O4 It is a derivative of p-benzoquinone, characterized by the presence of two methyl groups and an acetoxymethyl group attached to the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone can be synthesized through several methods. One common approach involves the acetylation of 2,3-dimethyl-5-hydroxymethyl-p-benzoquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxymethyl group.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted quinone derivatives with various functional groups.

Scientific Research Applications

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinone derivatives.

    Biology: Studied for its potential role in biological redox processes and as a model compound for understanding quinone reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in redox chemistry. The molecular targets and pathways involved include interactions with cellular redox systems, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-5-hydroxymethyl-p-benzoquinone: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.

    2,3-Dimethyl-p-benzoquinone: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.

    5-Acetoxymethyl-p-benzoquinone: Lacks the methyl groups, affecting its redox properties.

Uniqueness

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is unique due to the presence of both methyl and acetoxymethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various redox and substitution reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

40870-69-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C11H12O4/c1-6-7(2)11(14)9(4-10(6)13)5-15-8(3)12/h4H,5H2,1-3H3

InChI Key

ZIJFBURUJALJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)COC(=O)C)C

Origin of Product

United States

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